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For Researchers, Scientists, and Drug Development Professionals

In the realm of targeted drug delivery, the Eudragit family of polymers stands as a cornerstone
for enteric coating, shielding acid-labile drugs from the harsh environment of the stomach and
ensuring their release in the desired segment of the intestine. Among the most utilized anionic
polymethacrylates are Eudragit L100 and Eudragit S100. While chemically similar, their subtle
structural differences lead to distinct pH-dependent solubility profiles, making the choice
between them a critical parameter in formulation development. This guide provides an objective
comparison of their performance, supported by experimental data, to aid researchers in
selecting the optimal polymer for their specific application.

Chemical and Physical Properties: The Basis of
Differential Performance

Eudragit L100 and Eudragit S100 are both copolymers of methacrylic acid and methyl
methacrylate.[1][2] The key distinction lies in the ratio of these two monomers. Eudragit L100
possesses a 1:1 ratio of methacrylic acid to methyl methacrylate, while Eudragit S100 has a 1:2
ratio.[1][3] This higher proportion of the acidic comonomer in Eudragit L100 results in a greater
number of free carboxyl groups.[4] These carboxyl groups are protonated and thus unionized at
the low pH of the stomach, rendering the polymer insoluble. As the pH rises in the small
intestine, these groups ionize, leading to polymer dissolution and drug release.[5][6]
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The differing ratios of the monomers directly influence the pH at which these polymers begin to
dissolve. Eudragit L100 is designed to dissolve at a pH of 6.0 and above, targeting drug
release in the jejunum and ileum.[4][6] In contrast, Eudragit S100, with its lower content of
methacrylic acid, requires a higher pH of 7.0 for dissolution, making it suitable for targeted
delivery to the terminal ileum and colon.[4][6][7]

Comparative Performance Data

The following table summarizes the key properties and performance characteristics of Eudragit
L100 and Eudragit S100 based on available experimental data.

Property Eudragit L100 Eudragit S100 Reference

Poly(methacrylic acid-  Poly(methacrylic acid-
Chemical Composition  co-methyl co-methyl [1][3]
methacrylate) 1:1 methacrylate) 1:2

Methacrylic Acid ) )
Approximately 48.3% Approximately 29.2% [4]

Content

Dissolution pH >6.0 >7.0 [41[6]

Targeted Release Site  Jejunum, lleum Terminal lleum, Colon [6]
Higher tensile

Mechanical Properties  Stiffer and more brittle  strength, reduced [2][8]

flexibility

Dissolution Profile Comparison

Studies have demonstrated the distinct dissolution behaviors of these two polymers. In one
study, films of Eudragit L100 dissolved rapidly at pH 7.2, showing a 90% mass loss within 60
minutes.[2] Conversely, Eudragit S100 exhibited minimal dissolution at lower pH values but
dissolved significantly at pH 8.0, with a 64.5% mass loss over 180 minutes.[2] This highlights
the sharper pH-dependent solubility of Eudragit L100 compared to the more delayed
dissolution of Eudragit S100.

Experimental Protocols
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To evaluate the enteric protection and subsequent drug release from formulations coated with
Eudragit L100 or S100, a standardized in-vitro dissolution test is typically employed. The
following is a representative methodology based on common pharmacopeial procedures.

In-Vitro Dissolution Testing for Enteric-Coated
Formulations

Objective: To assess the integrity of the enteric coat in simulated gastric fluid and to determine
the drug release profile in simulated intestinal fluid.

Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).
Media:
e Acid Stage (Simulated Gastric Fluid): 0.1 N Hydrochloric (HCI) acid, pH 1.2.

» Buffer Stage (Simulated Intestinal Fluid): Phosphate buffer, pH 6.8 for Eudragit L100-coated
formulations or pH 7.2-7.5 for Eudragit S100-coated formulations.

Procedure:

e Place the coated dosage form (e.g., tablet or capsule) in a vessel of the dissolution
apparatus containing 900 mL of 0.1 N HCI.

 Stir the medium at a specified speed (e.g., 75 RPM) at 37 £ 0.5 °C for 2 hours.

o After 2 hours, withdraw a sample of the medium to analyze for any premature drug release.
The enteric coat is expected to remain intact with minimal drug release.

* Remove the dosage form from the acidic medium and transfer it to a vessel containing 900
mL of the appropriate phosphate buffer (pH 6.8 or higher).

o Continue stirring at the same speed and temperature.

o Withdraw samples of the dissolution medium at predetermined time intervals (e.g., 15, 30,
45, 60, 90, and 120 minutes).

o Replace the withdrawn volume with fresh, pre-warmed buffer to maintain a constant volume.
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e Analyze the collected samples for drug content using a validated analytical method, such as
UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

o Calculate the cumulative percentage of drug released at each time point.

Logical Relationship of Polymer Properties and
Performance

The selection between Eudragit L100 and S100 is a logical process based on the desired drug
release site, which is dictated by the polymer's chemical structure and resulting pH-dependent

solubility.
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Caption: Polymer selection workflow for targeted intestinal drug delivery.

pH-Dependent Dissolution in the Gl Tract

The differential dissolution of Eudragit L100 and S100 along the gastrointestinal tract is crucial
for achieving site-specific drug delivery. The following diagram illustrates this pH-dependent
behavior.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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protection]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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